molecular formula ¹³C₆H₁₂O₆ B1146202 D-Mannose-UL-13C6 CAS No. 287100-74-7

D-Mannose-UL-13C6

Cat. No.: B1146202
CAS No.: 287100-74-7
M. Wt: 186.11
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Description

D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Chemical Reactions Analysis

Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:

    Oxidation: Conversion to D-Mannonic acid.

    Reduction: Formation of D-Mannitol.

    Isomerization: Conversion to D-Fructose and D-Glucose.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Mannose-UL-13C6 has a wide range of applications in scientific research:

Mechanism of Action

D-Mannose-UL-13C6 exerts its effects primarily through its interaction with specific molecular targets. In the context of urinary tract infections, D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect helps in reducing the incidence of infections .

Comparison with Similar Compounds

Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .

Biological Activity

D-Mannose-UL-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide that plays a significant role in various biological processes, particularly in the prevention of urinary tract infections (UTIs). This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is distinguished by the incorporation of six carbon-13 isotopes into its molecular structure. This isotopic labeling allows for enhanced tracking in metabolic studies and provides insights into carbohydrate metabolism and protein glycosylation pathways. The molecular formula is C₆H₁₂O₆, with a molecular weight of approximately 180.18 g/mol for D-Mannose itself, while the labeled version is slightly heavier due to the isotopes.

The primary biological activity of this compound involves its interaction with uropathogenic Escherichia coli (UPEC), specifically through binding to the FimH adhesin on the bacterial surface. This binding inhibits bacterial adhesion to the urothelium, thereby reducing the likelihood of infection. The mechanism can be summarized as follows:

  • Binding to FimH : D-Mannose competes with mannose residues on urothelial cells, preventing UPEC from adhering.
  • Flushing Effect : The anti-adhesive action allows for the flushing of bacteria during urination without harming them.
  • Glycosylation Role : D-Mannose is also involved in glycosylation processes that affect protein function and cell signaling pathways .

Biological Activities

This compound exhibits several notable biological activities:

  • Prevention of UTIs : Its primary application is in preventing urinary tract infections by inhibiting bacterial adhesion .
  • Metabolic Tracing : It serves as a tracer in NMR spectroscopy and metabolic studies, allowing researchers to trace mannose metabolism and its incorporation into cellular processes.
  • Modulation of Inflammatory Responses : Research indicates that D-Mannose can suppress inflammation by affecting macrophage activation and cytokine production, particularly IL-1β .

Table 1: Summary of Key Studies on this compound

Study ReferencePopulationFindings
Adult womenD-Mannose was as effective as nitrofurantoin in preventing UTIs with fewer side effects.
Pediatric patientsReduced UTI risk by 53% compared to prophylactic antibiotics with minimal adverse effects.
Macrophage cellsD-Mannose treatment decreased glucose consumption and IL-1β production in response to LPS exposure.

Case Study Insights

  • Effectiveness in Adults : A randomized controlled trial demonstrated that D-Mannose significantly reduced UTI incidence among women compared to no intervention, showing promise as an alternative to antibiotics .
  • Pediatric Applications : A study involving pediatric patients with complex urological issues found that D-Mannose reduced UTI occurrences effectively while minimizing side effects associated with traditional antibiotic prophylaxis .
  • Inflammatory Response Modulation : Research on macrophages indicated that D-Mannose alters metabolic pathways related to glucose utilization, which may contribute to its anti-inflammatory effects by reducing succinate levels that promote IL-1β production .

Applications in Research and Medicine

This compound has diverse applications across various fields:

  • Metabolomics : Utilized in studies examining carbohydrate metabolism and glycosylation pathways.
  • Pharmaceutical Development : Investigated for its potential as a therapeutic agent against UTIs.
  • Nutritional Science : Explored for its role in dietary supplements aimed at preventing bacterial infections.

Properties

CAS No.

287100-74-7

Molecular Formula

¹³C₆H₁₂O₆

Molecular Weight

186.11

Origin of Product

United States

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